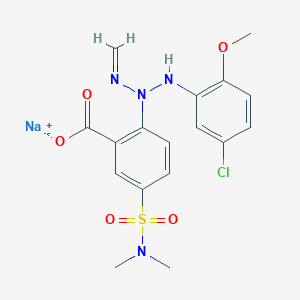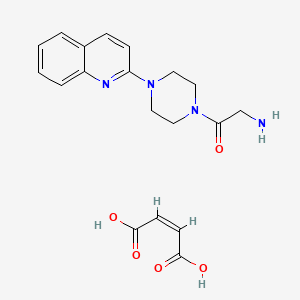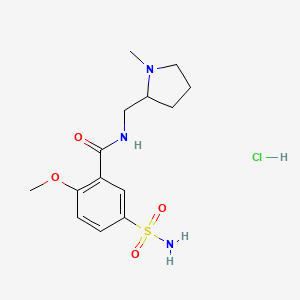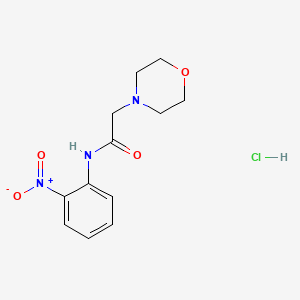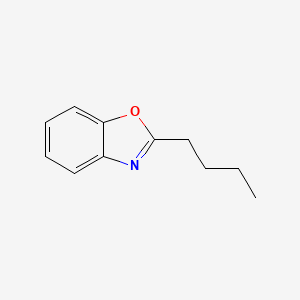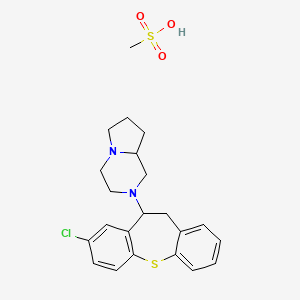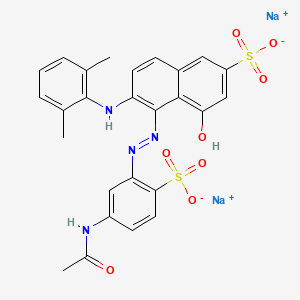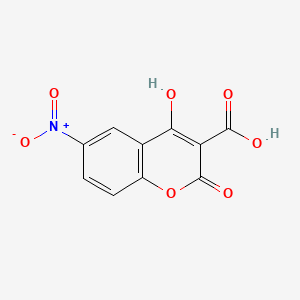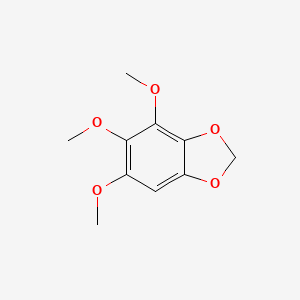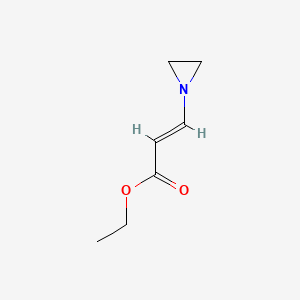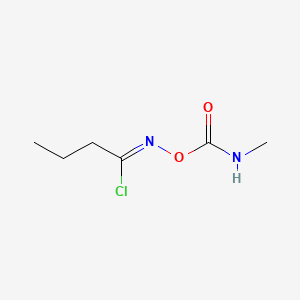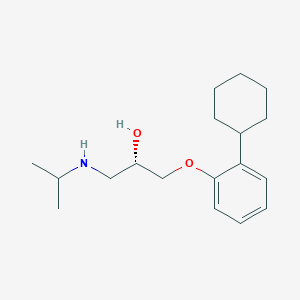
Exaprolol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Exaprolol, (S)-, involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Exaprolol, (S)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Exaprolol, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exaprolol, (S)-, each with potentially different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Exaprolol, (S)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-adrenoceptor antagonists and their chemical properties.
Biology: Employed in research on cellular signaling pathways involving beta-adrenoceptors.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, particularly in managing arrhythmias and hypertension.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug-receptor interactions
Wirkmechanismus
Exaprolol, (S)-, exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol, (S)-, reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand. This mechanism is particularly beneficial in managing conditions such as ischemic heart disease and arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: Another beta-adrenoceptor antagonist, but with different pharmacokinetic properties.
Metoprolol: Similar in function but differs in its selectivity for beta-1 receptors.
Propranolol: A non-selective beta-blocker with additional membrane-stabilizing effects
Uniqueness of Exaprolol, (S)-
Exaprolol, (S)-, is unique due to its specific chemical structure, which provides a balance between lipophilicity and hydrophilicity, allowing it to effectively interact with beta-adrenoceptors while minimizing side effects. Its non-selective nature also makes it versatile in treating various cardiovascular conditions .
Eigenschaften
CAS-Nummer |
101312-74-7 |
|---|---|
Molekularformel |
C18H29NO2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(2S)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
ABXHHEZNIJUQFM-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1C2CCCCC2)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


